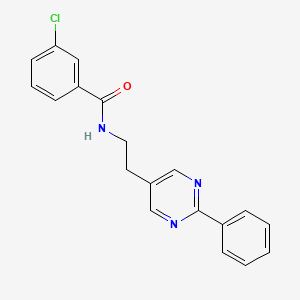

3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c20-17-8-4-7-16(11-17)19(24)21-10-9-14-12-22-18(23-13-14)15-5-2-1-3-6-15/h1-8,11-13H,9-10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIFNHJYFSKSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is performed under mild conditions using palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and infections.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be compared based on substituents, molecular weight, and biological activity. Below is a detailed analysis using available evidence and inferred structural similarities.

Structural Analog: 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (Compound 155)

Key Differences :

- Core Structure: Target Compound: Benzamide linked to a 2-phenylpyrimidine via an ethyl group. Compound 155: Benzamide linked to a quinazolinone-purinyl hybrid structure .

- Substituents: The target compound features a chloro group at the benzamide’s 3-position, whereas Compound 155 has a quinazolinone ring with a methyl group and a purine-aminoethyl substituent.

- Molecular Weight: Compound 155 has a molecular ion peak at m/z = 455 (M+H) . Assuming similar substitution patterns, the target compound’s molecular weight is likely lower due to the absence of the purine and quinazolinone moieties.

Functional Implications

- Target Selectivity: The pyrimidine ring in the target compound could favor interactions with ATP-binding pockets of kinases, while Compound 155’s purine-quinazolinone hybrid might exhibit dual kinase/purinergic receptor activity .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Gaps in Evidence: The provided materials lack explicit data on the target compound’s biological activity or physicochemical properties. Comparative analysis here is inferred from structural motifs and known roles of analogous compounds.

Biological Activity

3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing on various scientific studies and data.

Chemical Structure and Synthesis

The compound belongs to the class of benzamides and features a chloro-substituted benzamide core linked to a phenylpyrimidine moiety. The synthesis typically involves multiple steps, including:

- Formation of the Phenylpyrimidine Moiety : This is often achieved through a Suzuki-Miyaura coupling reaction.

- Attachment of the Ethyl Chain : The ethyl group is introduced using an ethylating agent under basic conditions.

- Formation of the Benzamide Core : The final product is synthesized by reacting the ethylated phenylpyrimidine with 2-chlorobenzoyl chloride in the presence of a base.

The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H19ClN4O |

| CAS Number | 2034343-56-9 |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in regulating acetylcholine levels in the nervous system. Inhibiting these enzymes can enhance cholinergic signaling, making it a potential candidate for treating Alzheimer's disease and other cognitive disorders .

- Receptor Modulation : It has been shown to interact with G-protein-coupled receptors (GPCRs), influencing pathways related to inflammation and cancer progression .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against Mycobacterium tuberculosis, showing promising results as a potential therapeutic agent against this pathogen .

Case Studies

- Inhibition of Cholinesterases : A study assessing the inhibitory potential of various benzamide derivatives, including this compound, found that it effectively inhibited both AChE and BChE, suggesting its utility in treating Alzheimer's disease .

- Anticancer Efficacy : In a series of experiments conducted on human cancer cell lines, the compound demonstrated IC50 values indicating potent cytotoxicity, particularly against breast cancer cells, where it induced apoptosis through caspase activation pathways .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.